molecular formula C11H13N3 B12635886 5-Ethynyl-2-(piperidin-1-YL)pyrimidine

5-Ethynyl-2-(piperidin-1-YL)pyrimidine

Cat. No.: B12635886
M. Wt: 187.24 g/mol
InChI Key: ZAEVLKJWOUENQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-2-(piperidin-1-yl)pyrimidine (: 1196156-92-9) is a high-purity chemical compound supplied for advanced research and development. With the molecular formula C 11 H 13 N 3 and a molecular weight of 187.24 g/mol, this compound features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities . The core research value of this compound lies in its potential application in developing novel therapeutic agents. Pyrimidine derivatives are extensively investigated as promising antibacterial agents to combat multi-drug resistant (MDR) infections, a pressing global health concern . Furthermore, the pyrimidine ring is a key structural component in many approved and investigational anticancer drugs , particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology . The ethynyl group present in the structure offers a versatile handle for further chemical modification via click chemistry, making it a valuable building block for constructing more complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-ethynyl-2-piperidin-1-ylpyrimidine

InChI

InChI=1S/C11H13N3/c1-2-10-8-12-11(13-9-10)14-6-4-3-5-7-14/h1,8-9H,3-7H2

InChI Key

ZAEVLKJWOUENQG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(N=C1)N2CCCCC2

Origin of Product

United States

Synthetic Methodologies for 5 Ethynyl 2 Piperidin 1 Yl Pyrimidine and Its Structural Analogues

Established Synthetic Routes to the Pyrimidine (B1678525) Core

The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, and numerous methods for its synthesis have been developed. mdpi.com For a 2,5-disubstituted pattern, a common starting point is the construction of a pyrimidine ring that is either already substituted or can be selectively functionalized.

One practical approach is the one-pot synthesis of 2,5-disubstituted pyrimidines directly from nitriles, which offers a streamlined process for creating a variety of pyrimidine-containing compounds. nih.gov Another powerful strategy involves the deconstruction-reconstruction of pyrimidines. This method allows for the diversification of a pyrimidine structure by converting it into a reactive iminoenamine intermediate, which can then be recyclized with amidines or other reagents to form new, differently substituted pyrimidines. nih.gov

More classical methods often involve the condensation of a three-carbon component with an amidine. For instance, to achieve the desired substitution pattern, one might start with a precursor like 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. These dihalogenated pyrimidines are valuable intermediates, as the differential reactivity of the halogens at various positions can be exploited for sequential, site-selective functionalization.

Method Description Key Intermediates Reference
One-Pot SynthesisA process for synthesizing 2,5-disubstituted pyrimidines directly from nitrile-based starting materials.Nitriles nih.gov
Deconstruction-ReconstructionA pyrimidine is converted to an N-arylpyrimidinium salt, cleaved to an iminoenamine, and then recyclized.Iminoenamines nih.gov
CyclocondensationCondensation of a C3 fragment (e.g., malonaldehyde derivative) with an amidine derivative.Dihalogenated Pyrimidines researchgate.net

Strategies for Introduction of the 5-Ethynyl Moiety

The introduction of an ethynyl (B1212043) group at the C5 position of the pyrimidine ring is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method.

The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing the target compound, this reaction would involve coupling a 5-halopyrimidine (typically 5-bromo- or 5-iodopyrimidine) with a protected or terminal alkyne, such as trimethylsilylacetylene. The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org

The general mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the halopyrimidine to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the 5-alkynylpyrimidine and regenerate the Pd(0) catalyst. libretexts.org The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne. libretexts.org

The reaction conditions are generally mild, making it suitable for complex molecules. wikipedia.org For instance, the synthesis of 5-ethynyl-2'-deoxyuridine (B1671113), a structural analogue, has been successfully achieved using a palladium(II) chloride and copper(I) iodide catalyst system. nih.gov Pyrimidine-based ligands have also been developed to create highly effective palladium catalysts for Sonogashira couplings. wikipedia.org

Starting Material Alkyne Catalyst System Base/Solvent Outcome Reference
5-Iodopyrimidine nucleotidesPropargylaminePd(PPh₃)₄ / CuIEt₃N / DMF5-(3-aminopropargyl)-pyrimidine nih.gov
5-BromopyrimidinePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃N / DMF5-Phenylethynylpyrimidine researchgate.net
Iodo- and BromoarenesPhenylacetyleneDipyrimidyl-palladium complexN-butylamine / THFArylalkynes wikipedia.org
5-(Bromomethyl)-dU analogueLithium dimethylcuprateNot applicableNot applicable5-Ethyl-dU analogue nih.gov

While the Sonogashira coupling is dominant, other palladium-catalyzed reactions can achieve alkynylation. The Negishi cross-coupling reaction provides an alternative, involving the reaction of an organozinc reagent with an aryl halide. york.ac.uk In this approach, a terminal alkyne is first converted into an alkynylzinc reagent. This organometallic species is then coupled with the 5-halopyrimidine in the presence of a palladium catalyst, such as Pd(PPh₃)₄. This method avoids the use of copper, which can sometimes lead to undesirable side reactions like the homocoupling of alkynes. york.ac.uk

Methods for Incorporating the 2-(Piperidin-1-YL) Substituent

The piperidine (B6355638) moiety is typically introduced onto the pyrimidine ring via a nucleophilic aromatic substitution reaction, where piperidine displaces a leaving group at the C2 position.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyrimidine. The presence of the two ring nitrogens withdraws electron density, making the carbon atoms, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack. stackexchange.com

In a typical synthesis, a 2-halopyrimidine (e.g., 2-chloropyrimidine) is treated with piperidine. The piperidine acts as a nucleophile, attacking the C2 position and forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com Aromatization is restored by the expulsion of the halide leaving group, yielding the 2-(piperidin-1-yl)pyrimidine (B1626217) product. youtube.com The reaction is generally regioselective for the C2 and C4 positions over the C5 position. stackexchange.comstackexchange.com Studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine have shown that the mechanism can involve rate-determining deprotonation of the addition intermediate. nih.govrsc.org A similar reaction using 2-chloropyrimidine (B141910) and piperazine (B1678402) in the presence of potassium carbonate has been reported to produce 2-(1-piperazinyl)pyrimidine (B151936) in high yield. chemicalbook.com

An alternative, though more circuitous, route to structural analogues involves amide bond formation. Amide coupling is one of the most frequently used reactions in pharmaceutical synthesis. researchgate.net This strategy would be relevant if the desired linkage was not a direct C-N bond to the pyrimidine ring but involved a carbonyl linker, or for creating diverse libraries of related structures.

For example, a pyrimidine-5-carboxylic acid could be activated with a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like Hydroxybenzotriazole (HOBt). mdpi.com This activated species can then react with an amino-functionalized piperidine (e.g., 4-aminopiperidine) to form an amide bond. acgpubs.org This method offers a modular approach to building a wide variety of derivatives by changing either the pyrimidine carboxylic acid or the amine component. researchgate.netacgpubs.org

Stereoselective Synthesis and Chiral Analogues

The generation of chiral analogues of 5-ethynyl-2-(piperidin-1-yl)pyrimidine hinges on the asymmetric synthesis of the piperidine moiety. The piperidine ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds. rsc.orgrsc.orgsnnu.edu.cnnih.govbohrium.comnih.gov Various strategies have been developed for the stereoselective synthesis of substituted piperidines, which can be adapted to produce chiral precursors for the target molecule.

One prominent approach involves the use of chiral auxiliaries. For instance, the SAMP/RAMP-hydrazone method can be employed for the asymmetric synthesis of α-branched amines, which are precursors to chiral piperidines. marz-kreations.com This method allows for the stereoselective 1,2-addition to the C=N double bond of chiral aldehyde hydrazones. marz-kreations.com Another strategy utilizes chiral N-sulfinylimines, where the addition of organometallic reagents proceeds with high diastereoselectivity to form chiral amines that can be cyclized to enantiopure piperidines. researchgate.net

Catalytic enantioselective methods offer a more atom-economical route. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives can produce enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. snnu.edu.cnnih.govacs.org Similarly, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using chiral ligands like MeO-BoQPhos has been shown to yield enantioenriched piperidines with high enantioselectivity. nih.gov A continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has also been developed, offering rapid and scalable access to these key intermediates. acs.org

Chemo-enzymatic approaches represent a powerful and sustainable method for creating chiral piperidines. A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of precursors for several pharmaceutical agents. nih.gov

Once the chiral piperidine is synthesized, it can be coupled to a suitable pyrimidine precursor, typically a 2-halopyrimidine, via nucleophilic aromatic substitution. The final step is the introduction of the ethynyl group at the C-5 position of the pyrimidine ring, most commonly achieved through a Sonogashira coupling reaction. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Piperidine Precursors

Method Key Features Typical Stereoselectivity Reference
Chiral Auxiliaries (SAMP/RAMP) Use of stoichiometric chiral auxiliaries, reliable stereocontrol. de > 96% marz-kreations.com
Catalytic Asymmetric Hydrogenation (Ir/MeO-BoQPhos) Atom-economical, high enantioselectivity for 2-alkylpiperidines. up to 93:7 er nih.gov
Rh-Catalyzed Asymmetric Reductive Heck Reaction Access to enantioenriched 3-substituted piperidines from pyridines. High yield and excellent enantioselectivity. snnu.edu.cnnih.gov
Chemo-enzymatic Dearomatization Sustainable, one-pot cascade, high stereoselectivity. High enantio- and regio-selectivity. nih.gov
Continuous Flow Synthesis (N-tert-butylsulfinyl-bromoimine) Rapid, scalable, high diastereoselectivity. >90:10 dr acs.org

Optimization of Reaction Conditions and Green Chemistry Approaches

The Sonogashira coupling reaction is a cornerstone in the synthesis of this compound, involving the coupling of a 5-halopyrimidine with a terminal alkyne. organic-chemistry.org The optimization of this reaction is crucial for achieving high yields and purity. Key parameters for optimization include the choice of catalyst, ligand, base, and solvent. researchgate.netscirp.org

Palladium complexes are the most common catalysts, with copper(I) salts often used as co-catalysts. organic-chemistry.org However, copper-free Sonogashira couplings have been developed to avoid issues related to homocoupling of the alkyne and potential contamination of the product. organic-chemistry.org The choice of ligand, such as phosphines (e.g., PPh3), can significantly influence the reaction rate and yield. scirp.org The base, typically an amine like triethylamine, is required to neutralize the hydrogen halide byproduct. organic-chemistry.org

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign Sonogashira coupling protocols. This includes the use of greener solvents, such as water, and the development of reusable heterogeneous catalysts. organic-chemistry.org For instance, palladium nanoparticles supported on various materials have been shown to be effective and recyclable catalysts for Sonogashira reactions. researchgate.net The use of microwave irradiation can also accelerate the reaction, leading to shorter reaction times and potentially higher yields. organic-chemistry.org

A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes identified optimal conditions as 2.5 mol% Pd(CF3COO)2 as the catalyst, 5 mol% PPh3 as the ligand, and 5 mol% CuI as an additive in DMF at 100°C. scirp.org These conditions afforded the desired products in good to excellent yields. scirp.org Furthermore, research has demonstrated the feasibility of performing Sonogashira couplings in the absence of a nitrogen atmosphere, which simplifies the experimental setup. scirp.org

The development of one-pot, multi-step reactions also contributes to a greener synthetic process by reducing the number of work-up and purification steps. A convenient protocol for the synthesis of 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines was developed via a one-pot, multi-step reaction involving amines, terminal alkynes, and a dihalopyrimidine derivative in the presence of Pd-Cu catalysts. tandfonline.com

Table 2: Optimization Parameters for Sonogashira Coupling in Pyrimidine Synthesis

Parameter Conventional Conditions Green Chemistry Alternatives Impact on Reaction
Catalyst Homogeneous Pd complexes (e.g., Pd(PPh3)4) with Cu(I) co-catalyst Heterogeneous Pd catalysts (e.g., Pd on solid support), copper-free systems Catalyst recyclability, reduced metal contamination, prevention of alkyne homocoupling.
Solvent Anhydrous organic solvents (e.g., THF, DMF) Water, ionic liquids Reduced environmental impact, simplified work-up.
Energy Input Conventional heating Microwave irradiation Reduced reaction times, potentially improved yields.
Process Step-wise synthesis One-pot, multi-component reactions Increased efficiency, reduced waste generation.

Structure Activity Relationship Sar Studies of 5 Ethynyl 2 Piperidin 1 Yl Pyrimidine Derivatives

Impact of Substitution Patterns on the Pyrimidine (B1678525) Ring

The 5-ethynyl group is a small, rigid, and electron-rich substituent that can play a significant role in molecular recognition. Its linear geometry can probe narrow, hydrophobic channels within a protein's binding site. Research on other heterocyclic compounds, such as the EGFR inhibitors gefitinib (B1684475) and erlotinib, demonstrates that an ethynyl (B1212043) group can successfully mimic the interaction of a halogen, like chlorine, by forming a weak bond with a backbone carbonyl oxygen in the ATP-binding site. nih.gov This suggests the ethynyl group on the pyrimidine ring can act as a hydrogen bond acceptor or engage in other non-covalent interactions, anchoring the ligand to its target.

In studies on 5-ethynylpyrimidine (B139185) nucleosides, this moiety has been shown to be crucial for their biological activity. For instance, 1-β-D-arabinofuranosyl-5-ethynyluracil and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethynylcytosine have demonstrated inhibitory effects against leukemia L-1210 cells and herpes simplex virus type 1. nih.gov The introduction of the ethynyl group at the C5 position of the pyrimidine ring is often achieved through methods like the Sonogashira cross-coupling, allowing for a synthetically accessible modification. nih.gov This functional group can, therefore, be a key contributor to the potency of 5-Ethynyl-2-(piperidin-1-YL)pyrimidine derivatives by providing a critical interaction point with the biological target.

The 2-(Piperidin-1-YL) moiety is a common feature in many pharmacologically active compounds. mdpi.comnih.gov When attached to the pyrimidine ring, this group can serve multiple functions. It can act as a linker to a larger substituent that explores a solvent-exposed region of a binding pocket, or it can directly participate in binding interactions itself. nih.govresearchgate.net The nitrogen atom of the piperidine (B6355638) ring can act as a hydrogen bond acceptor, while the hydrophobic carbocyclic ring can engage in van der Waals interactions.

Structural Modifications within the Piperidine Ring

Modifications to the piperidine ring itself offer a powerful strategy for fine-tuning the biological activity of the parent compound. These modifications can involve altering its stereochemistry, conformational freedom, or adding substituents to explore the topology of the target's binding site.

The piperidine ring typically adopts a low-energy chair conformation. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can have profound biological consequences. Conformational flexibility can be detrimental to potency by creating an entropic penalty upon binding. chemrxiv.org Therefore, designing more rigid piperidine isosteres or introducing substituents that lock the ring into a specific, bioactive conformation can significantly enhance activity. chemrxiv.org

Synthetic methods have been developed to access specific regio- and diastereoisomers of substituted piperidines, allowing for systematic exploration of its three-dimensional chemical space. nih.govrsc.org For example, hydrogenation of substituted pyridines can lead to cis-piperidines, which can then be epimerized to their trans-diastereoisomers. nih.govwhiterose.ac.uk The relative stereochemistry of substituents (e.g., 2,4-cis vs. 2,4-trans) dictates the spatial orientation of these groups, which can be critical for fitting into a precisely shaped protein pocket. For instance, a 2,4-trans-disubstituted N-Boc piperidine may favor a conformation with an equatorial 4-substituent and an axial 2-substituent to avoid steric strain. nih.gov Such stereochemical and conformational control is a key element in optimizing ligand-receptor interactions.

Introducing substituents onto the piperidine ring is a classic medicinal chemistry strategy to improve potency, selectivity, and pharmacokinetic properties. The nature and position of these substituents can lead to additional favorable interactions with the target protein.

Studies on various scaffolds containing substituted piperidine or piperazine (B1678402) rings illustrate this principle effectively. In the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), modifying a piperidine-substituted thieno[3,2-d]pyrimidine (B1254671) core showed that substituents on a phenyl ring attached to the piperidine significantly impacted antiviral activity. nih.gov A dimethylphosphine (B1204785) oxide group was identified as a superior substituent for this position. nih.gov Similarly, in a series of adenosine (B11128) A2A receptor inverse agonists, attaching various substituted piperazine and piperidine moieties to a thiazolo[5,4-d]pyrimidine (B3050601) core allowed for detailed SAR exploration. mdpi.com For example, a benzyl (B1604629) group on the piperidine nitrogen was found to be a key feature for activity in one series. mdpi.com

The following table summarizes findings from related compound series, illustrating the effect of piperidine/piperazine substituents on biological activity.

Parent Scaffold Substituent (R) on Piperidine/Piperazine Observed Effect on Activity Reference
Thieno[3,2-d]pyrimidineR = 4-(dimethylphosphine oxide)phenylPotent HIV-1 RT inhibition nih.gov
4-(Piperazin-1-yl)pyrimidineR = EthylbenzeneLow nanomolar pan-inhibition of inflammatory caspases nih.gov
Thiazolo[5,4-d]pyrimidineR = BenzylPotent adenosine A2A receptor inverse agonist activity mdpi.com
Thiazolo[5,4-d]pyrimidineR = PhenylPotent adenosine A2A receptor inverse agonist activity mdpi.com

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is the strategy of exchanging one atom or group of atoms for another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure. cambridgemedchemconsulting.com This approach can be used to improve potency, alter selectivity, or optimize metabolic stability.

For the this compound scaffold, several bioisosteric replacements could be envisioned. The 5-ethynyl group itself can be considered a bioisostere for halogens like iodine or chlorine. nih.gov In some contexts, this replacement can maintain or improve binding, while in others, it may lead to a loss of affinity, depending on the specific nature of the interaction. nih.gov Other potential bioisosteres for the ethynyl group could include the cyano (-CN) or trifluoromethyl (-CF3) groups, which can mimic some of its electronic and spatial properties.

The piperidine ring can also be replaced with other cyclic amines. For example, replacing piperidine with pyrrolidine (B122466) (a five-membered ring) or morpholine (B109124) (a six-membered ring containing an oxygen atom) can alter the compound's conformational profile, polarity, and hydrogen bonding capacity. Rigid analogs, such as Dewar pyridines, have been proposed as "programmable" piperidine isosteres that can lock the substituent geometry into a pseudo-axial or pseudo-equatorial orientation, which can be a valuable tool for testing binding hypotheses. chemrxiv.org

The table below provides examples of common bioisosteric replacements relevant to the core scaffold.

Original Group Bioisosteric Replacement(s) Potential Consequences Reference
Ethynyl (-C≡CH)Iodo (-I), Chloro (-Cl)Mimics halogen bond interactions, may alter binding affinity. nih.gov
Hydrogen (-H)Fluorine (-F), Deuterium (-D)Modulate metabolism, alter pKa, enhance chemical stability. cambridgemedchemconsulting.com
PiperidinePyrrolidine, Morpholine, ThiomorpholineAlters ring size, conformation, polarity, and H-bonding potential. rsc.org
PiperidineDewar Pyridine (B92270)Increases rigidity, locks conformation, can boost potency. chemrxiv.org

By systematically applying these SAR principles—modifying substituents on the pyrimidine core, altering the piperidine ring, and employing bioisosteric replacements—researchers can rationally design and optimize derivatives of this compound to achieve desired biological activities.

Elucidation of Key Pharmacophoric Features for Target Engagement

The engagement of this compound derivatives with their biological targets, most notably the mGluR5 receptor, is dictated by a set of well-defined pharmacophoric features. These features have been elucidated through systematic medicinal chemistry campaigns, computational modeling, and structural biology studies, including X-ray crystallography of receptor-ligand complexes. nih.govnih.gov The core scaffold can be dissected into three primary regions for SAR analysis: the 2-position substituent (the piperidine ring), the 5-position substituent (the ethynyl group), and the central pyrimidine core.

The Pyrimidine Core: The pyrimidine ring itself is a crucial hydrogen bond acceptor. Its nitrogen atoms are fundamental for anchoring the molecule within the allosteric binding pocket of the mGluR5 receptor. nih.gov Altering the pyrimidine core, for instance, by removing one of the nitrogen atoms to create a pyridine analog, can lead to a significant reduction in activity, highlighting the importance of the diazine structure for optimal binding. nih.gov

The 2-Position Piperidine Ring: The saturated heterocyclic amine at the 2-position plays a critical role in establishing potency and influencing the pharmacological profile.

Nature of the Ring: The piperidine ring is considered an optimal substituent. While other cyclic amines like pyrrolidine have been observed in this chemical class, piperidine often forms favorable interactions within a specific sub-pocket of the receptor. uni.lu

Substitution on the Piperidine: Modifications to the piperidine ring itself can fine-tune the compound's properties. For example, adding polar groups can modulate pharmacokinetic characteristics.

The 5-Position Ethynyl Group: The ethynyl linker at the 5-position is a key structural feature that projects a substituent into a distinct region of the binding pocket.

The Alkyne Linker: The rigid, linear geometry of the ethynyl group is critical for correctly positioning the terminal substituent. It acts as a stiff spacer, ensuring the terminal group engages with specific amino acid residues.

Terminal Substituent: The group attached to the ethynyl linker is a major determinant of the compound's activity and pharmacological flavor (e.g., full antagonist vs. partial antagonist vs. positive allosteric modulator). In many potent mGluR5 NAMs, this position is occupied by an aromatic ring, such as a phenyl or pyridyl group. nih.govnih.gov Subtle changes to the electronics and substitution pattern of this terminal aryl ring can dramatically switch the compound's effect from a negative modulator to a positive one. nih.gov

The table below summarizes the structure-activity relationships for a series of 5-(phenylethynyl)pyrimidine (B1621677) analogues, demonstrating the impact of substitutions on the terminal phenyl ring on mGluR5 modulation. nih.gov

Compound IDR Group (Substitution on terminal phenyl)Activity at mGluR5
8 HPartial Antagonist
12a 2-FFull Antagonist (NAM)
12b 3-FFull Antagonist (NAM)
12c 4-FFull Antagonist (NAM)
12h 3-OHPositive Allosteric Modulator (PAM)
12j 3-OMeFull Antagonist (NAM)

This table is generated based on findings reported in scientific literature. nih.gov

These studies collectively reveal that the this compound scaffold is a highly tunable platform for modulating mGluR5 activity. The key pharmacophoric elements for potent negative allosteric modulation include:

A hydrogen-bond-accepting pyrimidine core.

A basic nitrogen-containing ring, such as piperidine, at the 2-position to occupy a lipophilic pocket.

A rigid ethynyl linker at the 5-position.

A terminal aromatic or heteroaromatic group that can engage in specific interactions deep within the allosteric site, where minor modifications can drastically alter the pharmacological outcome. nih.gov

These features allow the compounds to bind effectively to the MPEP allosteric binding site located within the seven-transmembrane domain of the mGluR5 receptor. nih.gov

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data for the specific chemical compound This compound .

Investigations into the biological activity and molecular targets of this compound, as requested, could not be substantiated with specific research findings. Searches for data pertaining to its enzyme inhibition profiles, including its effects on kinases such as Chk-1, GSK-3β, Receptor Tyrosine Kinases (RTK), ASK-1, RIP1, and EGFR, yielded no direct results. Similarly, information regarding its potential role in the inhibition of ATP synthesis pathway components is not present in the accessible scientific literature.

Furthermore, there is no specific data on the compound's modulation of cellular processes, such as its potential for DNA synthesis and replication perturbation or its influence on cell cycle regulation and checkpoint activation. While studies exist for other ethynyl analogues, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), these findings cannot be scientifically extrapolated to this compound.

Broad-spectrum pharmacological explorations and in vitro studies specifically identifying and characterizing the activities of this compound are also not available. While research on related chemical structures, such as other substituted pyrimidines or piperidine-containing molecules, is extensive orientjchem.orgnih.govnih.govmdpi.com, this information is not directly applicable to the subject compound.

Due to the absence of detailed research findings and specific experimental data, the generation of a scientifically accurate article with interactive data tables as outlined is not possible at this time.

Investigations into Biological Activity and Molecular Targets of 5 Ethynyl 2 Piperidin 1 Yl Pyrimidine

Broad-Spectrum Pharmacological Explorations (In Vitro Studies)

Anticancer and Cytostatic Activities

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the development of anticancer agents, with numerous derivatives exhibiting potent cytostatic and cytotoxic effects against various cancer cell lines. nih.govnih.govmdpi.comrsc.org These compounds often exert their effects through mechanisms such as the inhibition of key enzymes involved in nucleic acid synthesis, disruption of cell cycle progression, or induction of apoptosis. nih.govrsc.org However, a dedicated search of scientific databases and literature reveals no specific studies on the anticancer or cytostatic activities of 5-Ethynyl-2-(piperidin-1-YL)pyrimidine. While related pyrimidine compounds have shown activity, no direct evidence for this specific molecule could be located.

Antiviral Properties

Pyrimidine analogues are a cornerstone of antiviral therapy, with many approved drugs featuring this heterocyclic core. nih.govnih.gov Their mechanism of action often involves the inhibition of viral replication by acting as nucleoside analogues. nih.gov Despite the known antiviral potential of the pyrimidine class, there is no available research detailing the antiviral properties of this compound against any tested viruses.

Antimicrobial Efficacy (Antibacterial, Antifungal)

The antimicrobial potential of pyrimidine derivatives has been documented, with various synthesized compounds showing efficacy against a range of bacterial and fungal pathogens. niscpr.res.innih.govresearchgate.netmdpi.comnih.gov These compounds can interfere with essential microbial pathways, leading to growth inhibition or cell death. nih.gov Nevertheless, specific studies evaluating the antibacterial or antifungal efficacy of this compound are not present in the reviewed literature.

Anti-inflammatory Response Modulation

Certain pyrimidine-containing compounds have been investigated for their ability to modulate inflammatory responses. researchgate.netmdpi.com Their mechanisms can include the inhibition of pro-inflammatory enzymes and cytokines. However, there is a notable absence of studies specifically investigating the anti-inflammatory activity of this compound.

Anti-fibrotic Potential

The development of anti-fibrotic agents is an active area of research, and some heterocyclic compounds are being explored for this purpose. nih.gov A search for literature on the anti-fibrotic potential of this compound did not yield any specific results, indicating a lack of investigation in this area.

Identification and Validation of Specific Molecular Targets

The identification of specific molecular targets is crucial for understanding the mechanism of action of a compound. For many pyrimidine derivatives, targets such as kinases, polymerases, and other enzymes have been identified. nih.govrsc.orgnih.govmdpi.com However, for this compound, there is no information available regarding the identification or validation of any specific molecular targets.

Computational Chemistry and Molecular Modeling in the Research of 5 Ethynyl 2 Piperidin 1 Yl Pyrimidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Ethynyl-2-(piperidin-1-YL)pyrimidine, molecular docking studies are instrumental in identifying potential protein targets and elucidating the binding modes of the ligand.

Detailed research findings from molecular docking simulations would typically involve identifying key amino acid residues within the binding pocket of a target protein that interact with the pyrimidine (B1678525) derivative. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the stability of the ligand-protein complex. For instance, docking studies on similar pyrimidine derivatives have revealed interactions with key residues in the active sites of enzymes like cyclin-dependent kinases (CDKs). nih.gov In a hypothetical docking study of this compound with a protein kinase, the piperidine (B6355638) ring might engage in hydrophobic interactions, while the pyrimidine core could form hydrogen bonds with the hinge region of the kinase. The ethynyl (B1212043) group, a unique feature of this compound, could potentially form specific interactions, such as halogen bonds or pi-stacking, further anchoring the ligand in the binding site.

Interactive Data Table: Hypothetical Docking Results of this compound with a Target Protein.

Interaction TypeInteracting Ligand MoietyInteracting Protein ResidueDistance (Å)
Hydrogen BondPyrimidine NitrogenBackbone NH of Alanine2.9
Hydrogen BondPyrimidine NitrogenSidechain OH of Threonine3.1
HydrophobicPiperidine RingLeucine, Valine3.5 - 4.0
Pi-Pi StackingPyrimidine RingPhenylalanine3.8

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of pyrimidine derivatives, including this compound, QSAR studies can predict the biological activity and help in the design of more potent analogs.

In a typical QSAR study, a set of pyrimidine derivatives with known biological activities would be used to build a model. nih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then employed to establish a correlation between these descriptors and the observed activity. nih.gov For this compound, descriptors related to the ethynyl group's electron-withdrawing nature and the piperidine's bulk and hydrophobicity would likely be significant contributors to the QSAR model. The predictive power of the resulting model would then be validated using an external set of compounds.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide valuable information about the electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). ijcce.ac.irijcce.ac.irsemanticscholar.org

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the pyrimidine ring and the ethynyl group would be expected to be electron-rich regions, as indicated by negative electrostatic potential, making them potential sites for hydrogen bonding or metal coordination. Such calculations are foundational for understanding the molecule's intrinsic reactivity and interaction preferences. nih.govnih.gov

Interactive Data Table: Hypothetical DFT-Calculated Electronic Properties.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 Debye

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. mdpi.comnih.gov An MD simulation of this compound bound to a target protein would offer insights beyond the static picture provided by molecular docking.

By simulating the movement of atoms over a period of nanoseconds or even microseconds, MD can reveal the flexibility of the ligand and the protein's binding pocket. nih.gov It allows for the analysis of the stability of key interactions observed in docking, such as hydrogen bonds, and can uncover the role of water molecules in mediating ligand-protein binding. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the simulation. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. These simulations are crucial for validating docking poses and understanding the energetic and dynamic aspects of the binding process. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 5-Ethynyl-2-(piperidin-1-yl)pyrimidine, both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For this compound, distinct signals are expected for the two pyrimidine (B1678525) ring carbons, the two carbons of the ethynyl (B1212043) group, and the three unique carbons of the piperidine (B6355638) ring. The chemical shifts of the pyrimidine carbons are diagnostic, as are the signals for the sp-hybridized carbons of the alkyne. mdpi.com The piperidine carbons would appear in the aliphatic region of the spectrum. Comparison of these shifts with data from similar substituted pyrimidines helps confirm the structure. rsc.orgdiva-portal.org

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyrimidine C4-H/C6-H~8.5 (s, 2H)~158.0
Acetylenic C-H~3.1 (s, 1H)~83.0
Acetylenic C-C-~78.0
Pyrimidine C2-~161.0
Pyrimidine C5-~115.0
Piperidine α-CH₂~3.8 (m, 4H)~45.0
Piperidine β-CH₂~1.7 (m, 4H)~25.5
Piperidine γ-CH₂~1.6 (m, 2H)~24.5

Mass Spectrometry (HRMS, MS(ESI)) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is particularly valuable. caltech.edu

HRMS (ESI): For this compound (Molecular Formula: C₁₁H₁₃N₃), HRMS provides a highly accurate mass measurement of the molecular ion, typically the protonated molecule [M+H]⁺ in positive ion mode. This allows for the unambiguous confirmation of the elemental composition, as the measured mass can be distinguished from other potential formulas with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion of C₁₁H₁₃N₃ is 188.1182. An experimental HRMS measurement within a few parts per million (ppm) of this value would confirm the molecular formula. nih.gov

MS(ESI) Fragmentation: Tandem mass spectrometry (MS/MS) studies on the isolated molecular ion can reveal characteristic fragmentation patterns that further support the proposed structure. While specific fragmentation data for the title compound is not available, studies on similar pyrimidine structures show common fragmentation pathways such as the loss of substituents or cleavage of the heterocyclic ring. sapub.orgchemicalbook.com For this compound, expected fragmentations could include the loss of the ethynyl group or fragmentation within the piperidine ring.

Interactive Data Table: Predicted Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight (Nominal)187 g/mol
Monoisotopic Mass187.1109 g/mol
Calculated [M+H]⁺ (HRMS)188.1182 m/z
Predicted [M+Na]⁺ (HRMS)210.1002 m/z

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. The most diagnostic peaks would be for the terminal alkyne. A sharp, weak absorption around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration, while the C≡C triple bond stretch would appear as a weak absorption in the range of 2100-2140 cm⁻¹. The spectrum would also feature C=N and C=C stretching vibrations from the pyrimidine ring, typically in the 1500-1650 cm⁻¹ region. semanticscholar.orgchemicalbook.com C-H stretching vibrations from the piperidine ring would be observed below 3000 cm⁻¹, and C-N bond stretching vibrations would also be present. caltech.edu

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Acetylene (B1199291) (C≡C-H)C-H Stretch~3300
Alkyne (C≡C)C≡C Stretch2100 - 2140
Pyrimidine RingC=N / C=C Stretch1500 - 1650
Piperidine (C-H)C-H Stretch2850 - 2960
Amine (C-N)C-N Stretch1250 - 1350

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

To date, the crystal structure of this compound has not been reported in the searched literature. However, analysis of related pyrimidine derivatives provides insight into the likely structural characteristics. cardiff.ac.uk It is expected that the pyrimidine ring would be essentially planar. The piperidine ring typically adopts a chair conformation. The relative orientation of the piperidine and pyrimidine rings would be a key conformational feature, defined by the torsion angle around the C2-N(piperidine) bond. In the crystal lattice, intermolecular interactions such as C-H···N or C-H···π hydrogen bonds could play a significant role in stabilizing the crystal packing. cardiff.ac.ukchemicalbook.com Obtaining a single crystal suitable for X-ray diffraction would be a critical step to confirm these structural details and understand its solid-state packing arrangement. mdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (TLC, HPLC)

Chromatographic methods are fundamental for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor the conversion of starting materials to products during synthesis. rsc.org A suitable mobile phase (a mixture of solvents like hexane (B92381) and ethyl acetate) would be developed to achieve good separation between the starting materials, intermediates, and the final product, this compound. The spots on the TLC plate can be visualized under UV light (due to the conjugated pyrimidine system) or by using a chemical stain. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique used to determine the purity of the synthesized compound with high accuracy. mdpi.comnih.gov A validated HPLC method, using a suitable column (e.g., C18) and mobile phase, can separate the target compound from any impurities. The purity is typically determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area in the chromatogram. rsc.org This technique is essential for ensuring the compound meets the high purity standards required for further studies. nih.gov

Future Perspectives and Translational Research Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The development of robust and efficient synthetic routes is paramount for the successful translation of any lead compound from the laboratory to clinical applications. While specific high-yield synthesis for 5-Ethynyl-2-(piperidin-1-yl)pyrimidine is not extensively documented, established methods for analogous structures provide a clear roadmap for future optimization.

Future synthetic strategies should focus on convergent, high-yield reactions that are amenable to large-scale production. A promising approach involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to introduce the ethynyl (B1212043) group onto a pre-functionalized pyrimidine (B1678525) ring. nih.gov Research has demonstrated the successful synthesis of 5-ethynyl-2'-deoxyuridine (B1671113) using a coupling reaction catalyzed by bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide. nih.gov Similarly, the synthesis of various 2-substituted pyrimidine derivatives is well-established. nih.govmdpi.com

A potential optimized pathway could involve:

Synthesis of a Dihalogenated Pyrimidine Core: Starting with a readily available pyrimidine precursor, such as 2,5-dihalopyrimidine.

Selective Nucleophilic Substitution: Reaction with piperidine (B6355638) to selectively displace one of the halogens, yielding 5-halo-2-(piperidin-1-yl)pyrimidine. The regioselectivity of this step would be crucial and require careful optimization of reaction conditions.

Sonogashira Coupling: Introduction of the ethynyl group at the 5-position by coupling with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection. nih.gov

The table below outlines a hypothetical comparison of a traditional linear synthesis versus a potential optimized convergent synthesis, highlighting the advantages of the latter for scalability.

Metric Traditional Linear Synthesis (Hypothetical) Optimized Convergent Synthesis (Proposed)
Starting Materials Simple, acyclic precursorsPre-functionalized pyrimidine and piperidine
Number of Steps Multiple, sequential stepsFewer overall steps
Key Reactions Ring formation, multiple functional group interconversionsSelective substitution, Pd-catalyzed cross-coupling
Overall Yield Potentially low due to cumulative lossesPotentially higher due to fewer steps
Scalability May be challenging and costlyMore amenable to large-scale production
Purification Complex intermediates may require extensive purificationPotentially simpler purification of final product

Development of Targeted Prodrug Strategies and Delivery Systems

Many promising therapeutic compounds fail to reach their full potential due to suboptimal pharmacokinetic properties, such as poor aqueous solubility or rapid metabolism. unisi.itnih.gov Prodrug strategies offer a powerful approach to overcome these limitations. nih.gov By masking or modifying a functional group on the parent drug, a prodrug can exhibit improved solubility, stability, and bioavailability, releasing the active compound at the target site through enzymatic or chemical cleavage.

For this compound, several prodrug strategies could be envisioned:

Modification of the Piperidine Ring: The secondary amine character of the piperidine moiety, if modified (e.g., N-acylation), could be a site for attaching solubilizing groups like phosphates or amino acids. This approach has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives, where modification of a secondary amine at the C-4 position significantly improved aqueous solubility. unisi.itnih.gov

Linkage via the Ethynyl Group: While less common, the ethynyl group could potentially be used as an anchor for a cleavable linker system, although this might interfere with its utility in other applications like click chemistry.

Targeted Delivery: The prodrug could be designed to be activated by enzymes that are overexpressed in a specific disease state, such as certain proteases in cancer tissues.

The development of a successful prodrug requires careful selection of the promoiety and the linker to ensure efficient release of the active drug. unisi.it In vitro studies confirming improved solubility and plasma stability would be essential first steps. nih.gov

Prodrug Approach Potential Advantage Key Design Consideration
Phosphate Prodrug Greatly enhanced aqueous solubilityStability in plasma vs. cleavage by phosphatases at target site
Amino Acid Conjugate Potential for active transport via amino acid transportersSelection of amino acid and linker for optimal cleavage
Ester-based Prodrug Tunable hydrolysis rate based on ester choiceCleavage by ubiquitous esterases leading to systemic release

Integration of High-Throughput Screening (HTS) with Rational Design for Lead Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against a specific biological target. nih.gov For a novel scaffold like this compound, an HTS campaign would be instrumental in identifying initial "hits" with desired biological activity. nih.gov

The process would involve:

Target Identification: Based on the structural similarity to known kinase inhibitors or nucleoside analogs, potential targets could include protein kinases (e.g., JAK, CDK, PI3K) or enzymes involved in nucleotide metabolism. nih.govresearchgate.netacs.org

Assay Development: Creation of robust and sensitive biochemical or cell-based assays suitable for an HTS format. Cell-based assays are often preferred as they provide information on cell permeability and activity in a more physiologically relevant context. nih.gov

Screening and Hit Identification: Screening a library of derivatives of this compound to identify compounds that consistently show activity. acs.org

Lead Optimization: The initial hits from HTS are often not suitable as drug candidates and require optimization. researchgate.net This is where rational design, guided by structure-activity relationships (SAR), comes into play. By systematically modifying the structure of the hit compounds and evaluating their activity, researchers can improve potency, selectivity, and drug-like properties. nih.govacs.org

For example, HTS has been used to identify 4,6-disubstituted pyrimidines as inhibitors of the HSF1 stress pathway and CDK9. researchgate.net Subsequent optimization based on the initial hits led to compounds with improved profiles. A similar integrated approach could rapidly advance derivatives of this compound from initial discovery to preclinical candidates.

Advanced Bio-conjugation and Imaging Applications Utilizing the Ethynyl Group (e.g., Click Chemistry)

The terminal ethynyl group is a uniquely versatile chemical handle, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry". nd.edunih.gov This reaction is highly efficient, specific, and biocompatible, making it an ideal tool for a wide array of biomedical applications. nd.edu

The presence of the ethynyl group on the this compound scaffold opens up several exciting translational opportunities:

Bio-conjugation for Targeted Therapy: The compound could be "clicked" onto a targeting moiety, such as an antibody, peptide, or small molecule that recognizes a specific cell surface receptor (e.g., on cancer cells). This would create a conjugate that delivers the pyrimidine payload specifically to the desired cells, potentially increasing efficacy and reducing off-target toxicity. researchgate.net

Diagnostic and Imaging Probes: By attaching a fluorescent dye or a radiolabeling agent via a triazole linker, derivatives of this compound can be converted into imaging agents. These probes could be used to visualize the distribution of the compound in real-time, study its engagement with its biological target in cells and in vivo, and serve as diagnostic tools. The thymidine (B127349) analog 5-Ethynyl-2'-deoxyuridine is already used in this manner to label and detect DNA synthesis.

Formation of Novel Molecular Architectures: Click chemistry can be used to link molecules together to form dimers or multivalent structures, which can lead to enhanced binding affinity and avidity for a biological target. alliedacademies.org Intramolecular click reactions can also be used to create novel macrocyclic structures, which often possess unique pharmacological properties. beilstein-journals.org

Application Methodology Potential Outcome
Targeted Drug Delivery CuAAC with an azide-functionalized antibody or peptideEnhanced therapeutic index, reduced side effects
In Vivo Imaging CuAAC with an azide-functionalized fluorophore (e.g., for PET or SPECT)Non-invasive monitoring of drug distribution and target engagement
Mechanism of Action Studies CuAAC with an azide-functionalized biotin (B1667282) tag for pulldown assaysIdentification of direct protein binding partners
Creation of Multivalent Ligands CuAAC to link multiple pyrimidine units to a scaffoldIncreased potency and selectivity through avidity effects

Identification of Novel Biological Pathways and Mechanisms of Action for Related Pyrimidine Scaffolds

Understanding the mechanism of action is crucial for the rational development of any therapeutic agent. For this compound, several biological pathways represent promising areas of investigation based on the known activities of related pyrimidine structures.

Pyrimidine metabolism is essential for the synthesis of DNA and RNA, and it is often upregulated in rapidly proliferating cells, such as cancer cells. creative-proteomics.comresearchgate.net This metabolism occurs via two main routes: the de novo synthesis pathway and the salvage pathway. creative-proteomics.comwikipedia.org

De Novo Synthesis: Builds pyrimidines from simple molecules like glutamine and aspartate. creative-proteomics.com

Salvage Pathway: Recycles pre-existing pyrimidine bases and nucleosides. creative-proteomics.com

Given its structure, this compound could potentially interfere with these pathways. For instance, many pyrimidine-based anticancer drugs act by inhibiting key enzymes in these pathways. Future studies should investigate whether this compound or its derivatives inhibit enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH) in the de novo pathway or thymidylate synthase. researchgate.net

Furthermore, the pyrimidine scaffold is a common feature in many protein kinase inhibitors. tandfonline.comacs.org Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrrolo[2,3-d]pyrimidine derivatives, for example, have been developed as potent kinase inhibitors. mdpi.commdpi.com A broad screening of this compound against a panel of human kinases could reveal novel inhibitory activities and uncover new therapeutic avenues.

Q & A

Q. What are the key methodological considerations for synthesizing 5-Ethynyl-2-(piperidin-1-yl)pyrimidine with high purity?

Synthesis requires precise control of reaction conditions (temperature, solvent polarity, and catalyst selection). For example, palladium-mediated cross-coupling reactions are commonly used for ethynyl group incorporation, but side reactions like alkyne dimerization must be suppressed using copper(I) iodide as a stabilizing agent. Post-synthesis purification via preparative HPLC (high-performance liquid chromatography) with a C18 column and gradient elution (e.g., acetonitrile/water) ensures ≥95% purity. Analytical validation using 1H^1H-NMR and LC-MS is critical to confirm structural integrity .

Q. How can researchers validate the structural configuration of this compound?

A combination of spectroscopic and computational methods is recommended:

  • NMR Spectroscopy : 1H^1H-NMR peaks at δ 8.2–8.4 ppm (pyrimidine protons) and δ 3.0–3.5 ppm (piperidine protons) confirm backbone structure.
  • Density Functional Theory (DFT) : Computational modeling of NMR chemical shifts using software like Gaussian or ORCA aligns theoretical predictions with experimental data, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. What experimental design strategies optimize the reaction yield of this compound derivatives?

A factorial design approach (e.g., 2k^k factorial) systematically evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

FactorLow Level (-1)High Level (+1)
Temperature (°C)80120
Catalyst (mol%)515
SolventDMFTHF

Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error experimentation by 40–60% .

Q. How can computational tools resolve contradictions in experimental data for this compound’s reactivity?

Contradictions in regioselectivity or catalytic efficiency often arise from incomplete mechanistic understanding. Reaction path sampling (via software like NWChem or COMSOL) models potential energy surfaces and transition states. For instance, MD simulations of solvent effects on ethynyl group activation can clarify discrepancies between in silico predictions and lab results .

Q. What interdisciplinary methodologies address challenges in characterizing this compound’s biological interactions?

  • Microscale Thermophoresis (MST) : Quantifies binding affinity (Kd_d) with target proteins (e.g., kinases) using fluorescently labeled ligands.
  • Metabolomics Integration : LC-MS/MS tracks metabolic stability in hepatic microsomes, identifying degradation pathways.
  • Cryo-EM : Resolves structural dynamics of compound-protein complexes at near-atomic resolution .

Methodological Challenges and Solutions

Q. How should researchers handle batch-to-batch variability in pharmacological assays involving this compound?

  • Quality-by-Design (QbD) : Implement process analytical technology (PAT) for real-time monitoring of synthesis parameters (e.g., pH, agitation rate).
  • Statistical Process Control (SPC) : Use control charts to track impurity profiles (e.g., residual palladium ≤10 ppm) and adjust reaction conditions preemptively .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

  • PXRD (Powder X-ray Diffraction) : Distinguishes crystalline vs. amorphous phases.
  • DSC (Differential Scanning Calorimetry) : Measures melting point variations (±2°C) between polymorphs.
  • Solid-State NMR : Resolves hydrogen-bonding networks influencing bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.